2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide
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Overview
Description
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the 2-position, a hydroxyl group at the 6-position, and a hydroxybutan-2-yl group attached to the nitrogen atom of the benzamide structure. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the direct condensation of 2-fluoro-6-hydroxybenzoic acid with 4-hydroxybutan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be incorporated to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-fluoro-6-oxo-N-(4-oxobutan-2-yl)benzamide.
Reduction: Formation of 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)aniline.
Substitution: Formation of 2-substituted-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide derivatives.
Scientific Research Applications
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-6-hydroxybenzamide: Lacks the hydroxybutan-2-yl group, resulting in different biological activity and solubility.
6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide: Lacks the fluorine atom, which may affect its binding affinity and metabolic stability.
2-fluoro-N-(4-hydroxybutan-2-yl)benzamide: Lacks the hydroxyl group at the 6-position, altering its hydrogen bonding capability and biological activity.
Uniqueness
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide is unique due to the presence of both the fluorine atom and the hydroxybutan-2-yl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications .
Properties
IUPAC Name |
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-7(5-6-14)13-11(16)10-8(12)3-2-4-9(10)15/h2-4,7,14-15H,5-6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIVWOGHBGNEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)C1=C(C=CC=C1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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